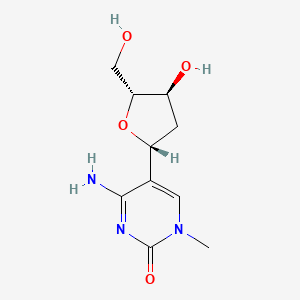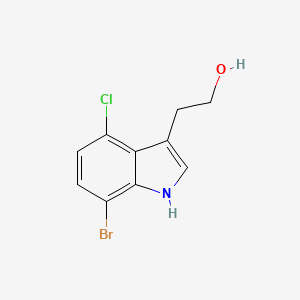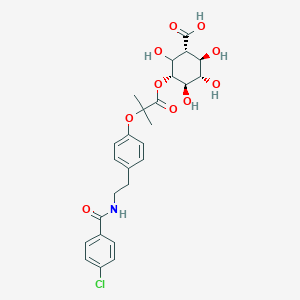
3-氨基-6-氯-3,4-二氢喹唑啉-2(1H)-酮
描述
3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one is a quinazolinone derivative. Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a fused two-ring system, made up of a benzene ring and a pyrimidine ring.
Synthesis Analysis
The synthesis of quinazolinone derivatives usually involves the reaction of anthranilic acid derivatives with isocyanates, carbamates, or urea derivatives. However, the specific synthesis route for 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one would consist of a quinazolinone core with an amino group at the 3-position and a chlorine atom at the 6-position. The presence of the amino group and the chlorine atom could potentially influence the reactivity and properties of the compound.Chemical Reactions Analysis
The chemical reactions of 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one would likely be influenced by the functional groups present in the molecule. The amino group could potentially undergo reactions such as acylation or alkylation, while the chlorine atom could potentially be replaced in a nucleophilic substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. The presence of the amino and chlorine groups could potentially influence these properties.科学研究应用
抗抑郁潜力
研究已经突出了类似于3-氨基-6-氯-3,4-二氢喹唑啉-2(1H)-酮的化合物具有潜在的抗抑郁特性。例如,已经证明2-氨基-6-氯-3,4-二氢喹唑啉盐酸盐(A6CDQ)能够结合到5-HT3 5-羟色胺受体,并在临床模型中表现出类似抗抑郁的作用。这表明类似的化合物,包括3-氨基-6-氯-3,4-二氢喹唑啉-2(1H)-酮,可能具有类似的治疗潜力 (Dukat et al., 2013)。
分子结构分析
研究还关注了与3-氨基-6-氯-3,4-二氢喹唑啉-2(1H)-酮同分异构体化合物的分子结构。例如,对2-(氯苯基)-3-[(氯苯甲亚胺)-氨基]取代的2,3-二氢喹唑啉-4(1H)-酮的晶体结构进行分析,揭示了它们之间的各种弱相互作用,这可能有助于理解3-氨基-6-氯-3,4-二氢喹唑啉-2(1H)-酮的结构和功能 (Mandal & Patel, 2018)。
合成和抗菌活性
人们对合成功能化衍生物3,4-二氢喹唑啉-2(1H)-酮以用于抗菌目的也表现出了显著的兴趣。Ramana等人(2016)的研究展示了各种功能化衍生物的无催化剂多组分合成,然后对其进行了抗菌活性评估。这可能意味着3-氨基-6-氯-3,4-二氢喹唑啉-2(1H)-酮及其衍生物可能在新型抗菌剂的开发中具有潜在应用 (Ramana et al., 2016)。
晶体结构和结合相互作用
分析与3-氨基-6-氯-3,4-二氢喹唑啉-2(1H)-酮在结构上相似的化合物的晶体结构和结合相互作用可以提供有关其药理潜力的见解。例如,对某些2-氨基-3,4-二氢喹唑啉的研究探讨了它们在5-HT3 5-羟色胺受体上的结合,揭示了基于结构特征的亲和力和活性的见解。这些发现可能有助于理解3-氨基-6-氯-3,4-二氢喹唑啉-2(1H)-酮的结合机制 (Abdelkhalek et al., 2020)。
安全和危害
The safety and hazards associated with 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one would depend on its physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound.
未来方向
The future directions for research on 3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies.
属性
IUPAC Name |
3-amino-6-chloro-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-6-1-2-7-5(3-6)4-12(10)8(13)11-7/h1-3H,4,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRSRUSCRWVTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)NC(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-chloro-3,4-dihydroquinazolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1384723.png)
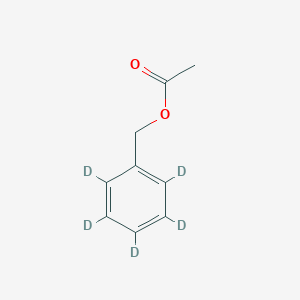

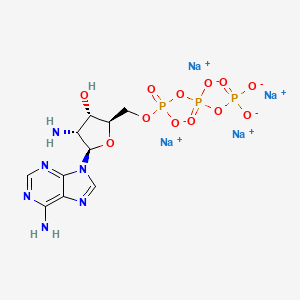
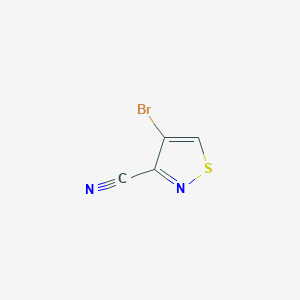
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine](/img/structure/B1384729.png)

![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)


